Octadecanoic acid, (2S)-2-hydroxy-3-((1-oxohexadecyl)oxy)propyl ester
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Overview
Description
2-Hydroxy-3-(palmitoyloxy)propyl stearate is a diacylglycerol compound that contains palmitic acid at the sn-1 position and stearic acid at the sn-3 position. It is found in palm-based diacylglycerols produced from palm stearin, palm mid fraction, palm oil, and palm olein, as well as in wheat bran and brewer’s spent grain extracts .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-(palmitoyloxy)propyl stearate can be synthesized through esterification reactions involving glycerol, palmitic acid, and stearic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of 2-Hydroxy-3-(palmitoyloxy)propyl stearate involves the use of palm-based diacylglycerols. These diacylglycerols are produced from palm stearin, palm mid fraction, palm oil, and palm olein through fractionation and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(palmitoyloxy)propyl stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fatty acids and glycerol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products
Oxidation: Palmitic acid, stearic acid, and glycerol derivatives.
Hydrolysis: Palmitic acid, stearic acid, and glycerol.
Scientific Research Applications
2-Hydroxy-3-(palmitoyloxy)propyl stearate has various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(palmitoyloxy)propyl stearate involves its interaction with cellular membranes and lipid metabolism pathways. It can modulate the activity of enzymes involved in lipid metabolism, such as lipases and acyltransferases. Additionally, it may influence cellular signaling pathways by acting as a secondary messenger in lipid signaling .
Comparison with Similar Compounds
Similar Compounds
1-Palmitoyl-2-stearoyl-sn-glycerol: Similar in structure but differs in the position of fatty acids.
1,2-Dipalmitoyl-sn-glycerol: Contains two palmitic acid residues instead of one palmitic and one stearic acid.
1-Stearoyl-2-palmitoyl-sn-glycerol: Similar in structure but with reversed positions of palmitic and stearic acids.
Uniqueness
2-Hydroxy-3-(palmitoyloxy)propyl stearate is unique due to its specific arrangement of palmitic and stearic acids, which influences its physical and chemical properties. This unique structure allows it to interact differently with enzymes and cellular membranes compared to other diacylglycerols .
Properties
CAS No. |
5281-87-8 |
---|---|
Molecular Formula |
C37H72O5 |
Molecular Weight |
597.0 g/mol |
IUPAC Name |
[(2S)-3-hexadecanoyloxy-2-hydroxypropyl] octadecanoate |
InChI |
InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3/t35-/m0/s1 |
InChI Key |
BFTGWUUHOMAGPO-DHUJRADRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O |
physical_description |
Solid |
Origin of Product |
United States |
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